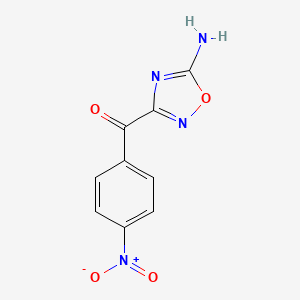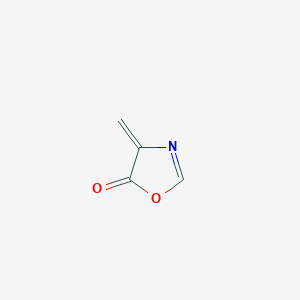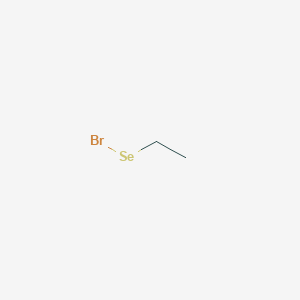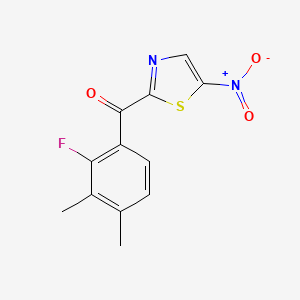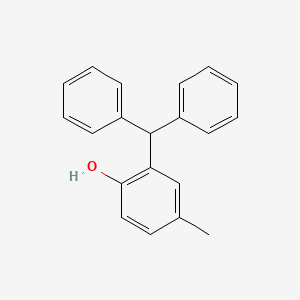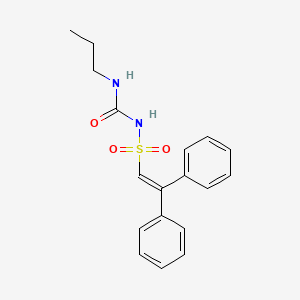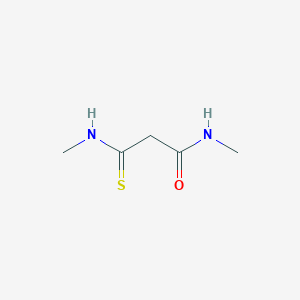![molecular formula C19H30O4 B14645691 2-[2-(3-Nonylphenoxy)ethoxy]acetic acid CAS No. 56323-90-1](/img/structure/B14645691.png)
2-[2-(3-Nonylphenoxy)ethoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt is a complex organic compound widely used in various industrial and scientific applications. This compound is known for its surfactant properties, which make it valuable in formulations requiring emulsification, dispersion, and stabilization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt typically involves the ethoxylation of nonylphenol followed by carboxymethylation. The reaction conditions often include the use of alkaline catalysts and controlled temperature settings to ensure the desired degree of ethoxylation and carboxymethylation.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where nonylphenol is first ethoxylated using ethylene oxide in the presence of a catalyst. The resulting product is then reacted with chloroacetic acid to introduce the carboxymethyl group, followed by neutralization with sodium hydroxide to form the sodium salt.
化学反応の分析
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the surfactant properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt is utilized in a wide range of scientific research applications:
Chemistry: It is used as a surfactant in chemical reactions to improve solubility and reaction rates.
Biology: The compound is employed in biological assays and experiments to stabilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations to enhance the delivery and efficacy of active ingredients.
Industry: The compound is widely used in industrial processes, including detergents, emulsifiers, and dispersants.
作用機序
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt primarily involves its surfactant properties. The compound reduces surface tension, allowing for better mixing and stabilization of different phases. It interacts with molecular targets such as hydrophobic and hydrophilic surfaces, facilitating emulsification and dispersion.
類似化合物との比較
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(octylphenoxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(dodecylphenoxy)-, sodium salt
Uniqueness
Compared to similar compounds, Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt offers a unique balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring strong emulsification and stabilization. Its specific molecular structure allows for versatile use across various industries and scientific research fields.
特性
CAS番号 |
56323-90-1 |
|---|---|
分子式 |
C19H30O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
2-[2-(3-nonylphenoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-10-17-11-9-12-18(15-17)23-14-13-22-16-19(20)21/h9,11-12,15H,2-8,10,13-14,16H2,1H3,(H,20,21) |
InChIキー |
WFPAOKOBDCHCJY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=CC=C1)OCCOCC(=O)O |
関連するCAS |
56323-90-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
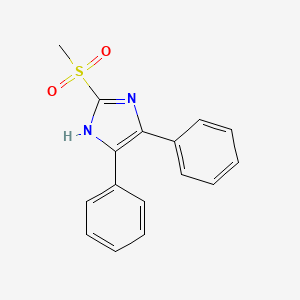
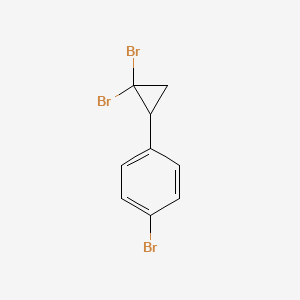
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

